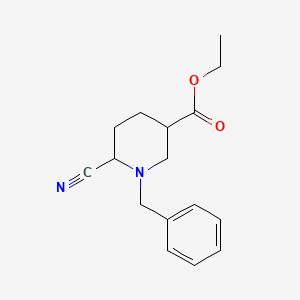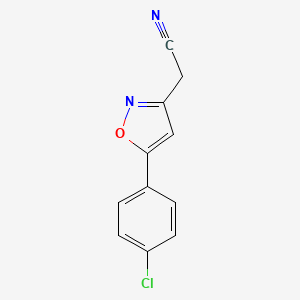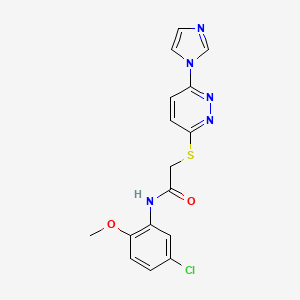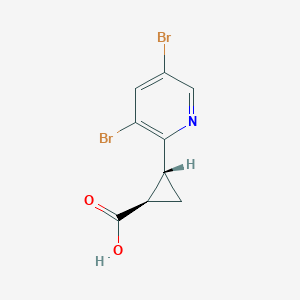![molecular formula C23H22N6O B2503581 1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea CAS No. 2034500-97-3](/img/structure/B2503581.png)
1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea is a useful research compound. Its molecular formula is C23H22N6O and its molecular weight is 398.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
The study of antioxidants, particularly those involving urea derivatives, highlights the importance of understanding reaction pathways in evaluating antioxidant capacity. For instance, urea-based compounds are explored for their antioxidative properties through various assays, indicating their potential application in investigating and developing new antioxidant agents (Ilyasov et al., 2020).
Therapeutic Applications of Pyrazoline Derivatives
Pyrazoline derivatives, closely related to the pyrazinyl and imidazolyl components of the queried compound, have been extensively studied for their diverse pharmacological properties. Research indicates that pyrazoline compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, antidepressant, and anticancer properties. This suggests that the compound could be of interest in the development of new therapeutic agents (Shaaban et al., 2012).
Material Science and Nanotechnology
The structural components of 1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea also suggest its potential application in material science and nanotechnology. Compounds with similar structural motifs have been used in the development of semiconductors, sensors, and other technological applications. For example, research on hexaazatriphenylene derivatives, which share some structural similarities, indicates their use in organic electronics and as building blocks for complex molecular systems (Segura et al., 2015).
Environmental Chemistry and Toxicology
The study of urea derivatives and related compounds in environmental chemistry and toxicology offers insights into their fate, behavior, and potential risks. Research in this area can provide valuable information on the environmental impact of such compounds, their degradation pathways, and their interactions with living organisms. This knowledge is crucial for assessing the safety and environmental risks associated with the use of these chemicals (Weber & Sharypov, 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the P53 protein , a crucial player in tumor suppression . P53 induces cell-cycle arrest, apoptosis, or senescence, and is a prime target for anticancer drug therapy .
Mode of Action
The compound interacts with its target, the P53 protein, in a selective dose-dependent manner . It induces the overexpression of the TP53 gene, suggesting a promising reactivation of the P53 mutant .
Biochemical Pathways
The compound’s interaction with P53 affects the pathways involved in cell cycle regulation and apoptosis . Overexpression of the TP53 gene can lead to cell cycle arrest in the G1 phase and induce apoptosis .
Result of Action
The compound’s action results in a cytostatic activity against non-small cell lung cancer cell lines . This means it inhibits cell proliferation, thereby potentially slowing the progression of the cancer .
Properties
IUPAC Name |
1-benzhydryl-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c30-23(27-14-16-29-15-13-26-22(29)20-17-24-11-12-25-20)28-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-13,15,17,21H,14,16H2,(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLIKDNRKZHZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CN=C3C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2503500.png)
![2-Oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B2503501.png)
![1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2503502.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2503505.png)





![3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2503517.png)



